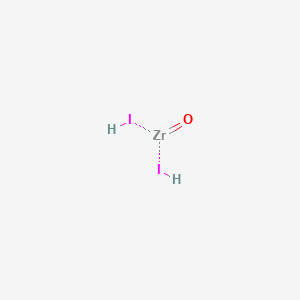
Diiodooxozirconium
Description
Diiodooxozirconium (chemical formula: ZrOI₂) is a zirconium-based oxyhalide compound characterized by a central zirconium atom bonded to one oxygen atom and two iodine atoms. This compound belongs to the broader class of zirconium oxyhalides (ZrOX₂, where X = halogen), which are notable for their catalytic, ceramic, and materials science applications. This compound is synthesized via the reaction of zirconium dioxide (ZrO₂) with hydrogen iodide (HI) under controlled thermal conditions, yielding a hygroscopic solid with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Key properties include:
- Molecular weight: 343.12 g/mol
- Melting point: ~250°C (decomposes)
- Reactivity: Acts as a Lewis acid, participating in halogen-exchange reactions and coordination chemistry.
Applications are primarily experimental, including its use as a precursor for zirconium-based nanomaterials and catalysts in organic synthesis.
Properties
CAS No. |
14118-83-3 |
|---|---|
Molecular Formula |
H2I2OZ |
Molecular Weight |
363.05 g/mol |
IUPAC Name |
oxozirconium;dihydroiodide |
InChI |
InChI=1S/2HI.O.Zr/h2*1H;; |
InChI Key |
YJZTUYNWXUZGDJ-UHFFFAOYSA-N |
SMILES |
O=[Zr].I.I |
Canonical SMILES |
O=[Zr].I.I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Larger halogen atoms (I > Br > Cl) increase steric hindrance, destabilizing crystalline phases in ZrOI₂ compared to ZrOCl₂ and ZrOBr₂.
- Synthesis routes for ZrOI₂ require stronger reducing agents due to the lower stability of HI compared to HCl/HBr.
Thermochemical and Reactivity Comparison
| Property | ZrOI₂ | ZrOCl₂ | ZrOBr₂ |
|---|---|---|---|
| Thermal Stability | Decomposes at 250°C | Stable up to 400°C | Stable up to 320°C |
| Lewis Acidity | Moderate | High | Intermediate |
| Solubility in Water | Low | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


